molecular formula C46H69N19O15 B12376456 H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

Cat. No.: B12376456
M. Wt: 1128.2 g/mol
InChI Key: AQIZMOGQENOEHX-ZSRBWRFTSA-N
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Description

The compound H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH is a peptide consisting of a sequence of amino acids: glycine, valine, serine, histidine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

    Cleavage: Releasing the completed peptide from the resin.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like histidine and serine.

    Reduction: Typically involves disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Specific amino acid derivatives.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to a biological response. The exact pathways and targets depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Gly-His-OH: A shorter peptide with similar amino acids.

    H-Gly-His-Gly-OH: Another related peptide with a different sequence.

Uniqueness

H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH is unique due to its specific sequence, which determines its structure and function. The presence of multiple histidine residues, for example, can influence its binding properties and reactivity.

This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar peptides

Properties

Molecular Formula

C46H69N19O15

Molecular Weight

1128.2 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1

InChI Key

AQIZMOGQENOEHX-ZSRBWRFTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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